molecular formula C7H14N2O2S B1518887 N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide CAS No. 1118787-68-0

N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide

Cat. No.: B1518887
CAS No.: 1118787-68-0
M. Wt: 190.27 g/mol
InChI Key: PHUBRTDBIFJITN-UHFFFAOYSA-N
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Description

N-(2-Cyanoethyl)-N-(propan-2-yl)methanesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyanoethyl group and an isopropyl group attached to a methanesulfonamide core, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide typically involves the reaction of methanesulfonamide with 2-cyanoethyl bromide and isopropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and solvent choice are optimized to achieve high yield and purity.

Industrial Production Methods: On an industrial scale, the compound is produced using large-scale reactors with continuous monitoring of reaction parameters. Advanced purification techniques such as recrystallization or chromatography are employed to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: N-(2-Cyanoethyl)-N-(propan-2-yl)methanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives.

  • Reduction: Primary amines.

  • Substitution: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-cyanoethyl)-N-(propan-2-yl)methanesulfonamide exerts its effects depends on the specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the nature of the biological system and the specific reactions being studied.

Comparison with Similar Compounds

  • N-(2-cyanoethyl)-N,N-diisopropylphosphoramidite: Used in DNA synthesis.

  • N-(2-cyanoethyl)pyrrole: Used in organic synthesis.

Uniqueness: N-(2-Cyanoethyl)-N-(propan-2-yl)methanesulfonamide is unique in its combination of functional groups, which allows for a wide range of chemical transformations and applications. Its versatility makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-propan-2-ylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S/c1-7(2)9(6-4-5-8)12(3,10)11/h7H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUBRTDBIFJITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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